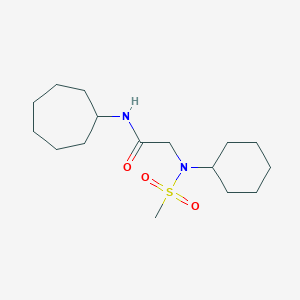![molecular formula C20H24N2O3 B5777247 N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IB-MECA and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide involves the activation of adenosine A3 receptors. These receptors are found on various cells in the body and are involved in various physiological processes. The activation of these receptors leads to the inhibition of various inflammatory mediators and the modulation of immune responses.
Biochemical and Physiological Effects:
N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory mediators, including cytokines and chemokines. It also modulates immune responses by affecting the function of various immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It is also relatively stable, making it easy to handle and store. However, it has some limitations, including its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several potential future directions for the research on N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the investigation of its potential use in the treatment of various inflammatory diseases, including autoimmune diseases and cancer.
Conclusion:
In conclusion, N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and immunomodulatory effects and has several advantages for lab experiments. There are several potential future directions for research on this compound, including the development of new analogs and investigation of its potential use in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide involves the reaction of 2-methylphenoxyacetic acid with isobutylamine. This reaction is followed by the reaction of the resulting product with 2-aminobenzamide. The final product obtained is IB-MECA.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[2-(2-methylphenoxy)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)12-21-20(24)16-9-5-6-10-17(16)22-19(23)13-25-18-11-7-4-8-15(18)3/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFSENCXZOHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-methylphenoxy)acetyl]amino}-N-(2-methylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)



![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)




![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
